molecular formula C11H17N B3362228 3-Isopropyl-4,5-dimethylaniline CAS No. 96155-99-6

3-Isopropyl-4,5-dimethylaniline

Cat. No. B3362228
CAS RN: 96155-99-6
M. Wt: 163.26 g/mol
InChI Key: CKEGSDFUJAYXTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isopropyl-4,5-dimethylaniline is a chemical compound with the molecular formula C11H17N and a molecular weight of 163.26 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.

Scientific Research Applications

1. Frustrated Lewis Pair Behavior

A study by Voss et al. (2012) explored the reactions of various anilines, including N-isopropylaniline, with Lewis acid B(C6F5)3. N-isopropylaniline formed specific adducts in this reaction, contributing to the understanding of frustrated Lewis pairs, a concept significant in organometallic chemistry and catalysis (Voss et al., 2012).

2. Metabolism and Biochemistry

The metabolism of dimethylanilines, closely related to 3-Isopropyl-4,5-dimethylaniline, was studied by Boyland and Sims (1959). Their research provides insights into the biochemistry of these compounds, which can be relevant for understanding the biological interactions and transformations of similar compounds (Boyland & Sims, 1959).

3. Kinetics in Chemical Reactions

Okhrimenko et al. (1984) examined the kinetics of alkylation reactions involving compounds like this compound. Their research helps understand the reactivity and mechanisms of these compounds in various chemical processes, such as in the synthesis of complex organic molecules (Okhrimenko et al., 1984).

4. Oxidation ProcessesBaker et al. (

  • studied the oxidation of various anilines, including 4-isopropyl-2,6-dimethylaniline. Their research provided detailed insights into the chemical behavior of these compounds during oxidation, which is crucial for understanding their role in industrial and environmental processes (Baker, Holland, & Saunders, 1973).

5. Analysis and Separation Techniques

Research by Strife et al. (2009) focused on the separation of dimethylaniline isomers using supercritical fluid chromatography. Their work is crucial for analytical chemistry, particularly in the precise identification and quantification of compounds like this compound in various mixtures (Strife, Mangels, & Skare, 2009).

6. Mutagenic Properties Studies

Kohara et al. (2018) investigated the mutagenic properties of dimethylaniline isomers. Understanding the mutagenic potential of such compounds is essential for assessing their safety in various applications, including in pharmaceutical and chemical industries (Kohara et al., 2018).

7. DNA Interaction

Anthony et al. (2004) explored the role of isopropyl-thiazole in the binding of certain molecules to the DNA minor groove. This research is significant for understanding how derivatives of this compound can interact with DNA, which has implications in fields like pharmacology and genetic engineering (Anthony et al., 2004).

8. Catalytic Applications

Axenov et al. (2009) examined the formation and catalytic hydrogenation of bis(imino-Cp)zirconium complexes involving 2,6-diisopropylaniline. Such studies are crucial in catalysis research, particularly in understanding the behavior of aniline derivatives in complex chemical reactions (Axenov et al., 2009).

9. Molecular Toxicity and ROS Generation

Research by Chao et al. (2014) on the generation of reactive oxygen species (ROS) by dimethylaminophenol provides insights into the molecular toxicity of related compounds, which is critical for evaluating their safety and environmental impact (Chao et al., 2014).

Safety and Hazards

The safety data sheet for a similar compound, dimethylaniline, indicates that it is harmful if swallowed, toxic in contact with skin or if inhaled, and may cause damage to organs through prolonged or repeated exposure . It is also combustible .

properties

IUPAC Name

3,4-dimethyl-5-propan-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-7(2)11-6-10(12)5-8(3)9(11)4/h5-7H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEGSDFUJAYXTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50667460
Record name 3,4-Dimethyl-5-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50667460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

96155-99-6
Record name 3,4-Dimethyl-5-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50667460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Isopropyl-4,5-dimethylaniline
Reactant of Route 2
3-Isopropyl-4,5-dimethylaniline
Reactant of Route 3
3-Isopropyl-4,5-dimethylaniline
Reactant of Route 4
3-Isopropyl-4,5-dimethylaniline
Reactant of Route 5
3-Isopropyl-4,5-dimethylaniline
Reactant of Route 6
3-Isopropyl-4,5-dimethylaniline

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